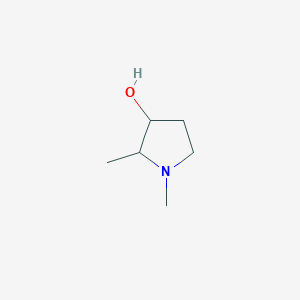

1,2-Dimethyl-3-pyrrolidinol

Description

Significance of the Pyrrolidine (B122466) Scaffold in Chemical Sciences

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, represents a cornerstone scaffold in the field of chemical sciences, particularly in medicinal chemistry and drug discovery. ontosight.ainih.gov Its prevalence in a wide array of biologically active molecules, including natural alkaloids and synthetic pharmaceuticals, underscores its significance. acs.orgtandfonline.com The structural and physicochemical properties of the pyrrolidine nucleus make it a highly versatile building block for the design of novel therapeutic agents. nih.gov

One of the key attributes of the pyrrolidine scaffold is its three-dimensional nature, a consequence of the sp³-hybridized carbon atoms within the ring. ontosight.ainih.gov This non-planar structure allows for a more comprehensive exploration of chemical space compared to flat, aromatic systems, which is a critical factor in achieving specific and high-affinity interactions with biological targets such as enzymes and receptors. ontosight.ainih.gov The inherent chirality of substituted pyrrolidines further contributes to this three-dimensionality, enabling the synthesis of stereoisomers with distinct biological profiles. nih.gov

The pyrrolidine ring's ability to modulate a molecule's physicochemical properties is another crucial aspect of its utility. Its presence can influence parameters such as lipophilicity, basicity, and hydrogen bonding capacity, all of which are vital for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. tandfonline.com The nitrogen atom in the ring can act as a hydrogen bond acceptor and a center of basicity, facilitating interactions with biological macromolecules.

The structural versatility of the pyrrolidine scaffold has been exploited to develop a wide range of therapeutic agents with diverse pharmacological activities. These include anticancer, antidiabetic, antiviral, antibacterial, and anti-inflammatory agents. acs.org The ability to introduce various substituents at different positions on the pyrrolidine ring allows for the fine-tuning of a compound's biological activity and selectivity. tandfonline.com

Scope of Research on 1,2-Dimethyl-3-pyrrolidinol and Related Analogues

Research into pyrrolidinol derivatives, a subclass of pyrrolidines featuring a hydroxyl group, has been a fertile ground for the discovery of new chemical entities with potential therapeutic applications. Within this class, the compound 1,2-Dimethyl-3-pyrrolidinol and its analogues have been subjects of academic investigation, primarily focusing on their synthesis and potential as scaffolds for more complex molecules.

While extensive research on 1,2-Dimethyl-3-pyrrolidinol itself is not widely documented in publicly available literature, studies on its closely related analogues, particularly those with aryl substitutions at the 3-position, provide insight into the research scope. A significant area of investigation has been the synthesis and pharmacological evaluation of compounds such as 1,2-dimethyl-3-phenyl-3-pyrrolidinol and its derivatives. ontosight.aicymitquimica.com These analogues have been explored for their potential analgesic properties. cymitquimica.com

The synthesis of these compounds often involves the reaction of a substituted pyrrolidone with an organolithium reagent. For instance, the synthesis of various 1,2-dimethyl-3-aryl-3-hydroxypyrrolidines has been achieved through the reaction of 1,2-dimethyl-3-pyrrolidone with different aryl lithium species. researchgate.net The resulting tertiary alcohols can then be further modified, for example, through esterification of the hydroxyl group to produce compounds like propionate (B1217596) esters, which have also been subjects of pharmacological interest. ontosight.aiontosight.ai

The research on these analogues often involves detailed structure-activity relationship (SAR) studies. By systematically modifying the substituents on the pyrrolidine ring and the aryl moiety, researchers aim to understand how these structural changes influence the compound's biological activity. For example, the nature and position of substituents on the phenyl ring of 1,2-dimethyl-3-phenyl-3-pyrrolidinol derivatives can significantly impact their pharmacological profile. ontosight.ai

Furthermore, the stereochemistry of these compounds is a critical aspect of the research. The presence of multiple chiral centers in substituted pyrrolidinols means that they can exist as different stereoisomers. The separation and pharmacological evaluation of individual enantiomers are often undertaken to determine if the biological activity is stereospecific, which is a common phenomenon for chiral drugs. acs.org

Data Tables

Table 1: Investigated Analogues of 1,2-Dimethyl-3-pyrrolidinol

| Compound Name | Key Research Focus |

| 1,2-dimethyl-3-phenyl-3-pyrrolidinol | Synthesis and potential analgesic activity. ontosight.aicymitquimica.com |

| 1,2-dimethyl-3-(p-tolyl)-3-pyrrolidinol propionate | Potential pharmacological applications, including neurological and anti-inflammatory effects. ontosight.ai |

| 1,2-dimethyl-3-(m-methoxyphenyl)-3-pyrrolidinol propionate | Exploration of potential biological activities such as analgesic and anti-inflammatory effects. ontosight.ai |

| 1,2-dimethyl-3-[2-(6-substituted naphthyl)]-3-hydroxypyrrolidine | Synthesis and evaluation of antinociceptive (analgesic) activity. researchgate.net |

Properties

CAS No. |

51045-32-0 |

|---|---|

Molecular Formula |

C6H13NO |

Molecular Weight |

115.17 g/mol |

IUPAC Name |

1,2-dimethylpyrrolidin-3-ol |

InChI |

InChI=1S/C6H13NO/c1-5-6(8)3-4-7(5)2/h5-6,8H,3-4H2,1-2H3 |

InChI Key |

HYHQPNCVYMROQX-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCN1C)O |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Dimethyl 3 Pyrrolidinol and Analogues

General Strategies for Pyrrolidinol Ring Formation

The construction of the pyrrolidinol scaffold is central to the synthesis of 1,2-dimethyl-3-pyrrolidinol. Key strategies include reductive cyclization, ring-closing reactions, and condensation reactions, each offering distinct advantages in terms of starting material availability and reaction conditions.

Reductive Cyclization Approaches

Reductive cyclization is a prominent method for forming the pyrrolidine (B122466) ring. This approach typically involves the intramolecular cyclization of a linear precursor containing both an amine and a carbonyl group, or a group that can be reduced to an amine. A common strategy involves the reductive amination of γ-amino ketones. For instance, the cyclization of a γ-(methylamino) ketone under reducing conditions can directly yield the N-methylpyrrolidine ring.

A notable example in the synthesis of a related compound, N-methyl-3-pyrrolidinol, involves the reductive cyclization of 4-(N-methyl)-3-hydroxybutyronitrile. This process, carried out with hydrogen gas in the presence of a Raney nickel catalyst, demonstrates the utility of nitrile reduction followed by intramolecular cyclization to form the pyrrolidine ring pensoft.netnih.gov. While this example does not include the 2-methyl substituent, the fundamental approach of reducing a nitrogen-containing functional group to initiate cyclization is a cornerstone of this synthetic strategy.

| Precursor Type | Reaction Conditions | Product | Reference |

| γ-Amino Ketone | H₂, Metal Catalyst (e.g., Pd/C, Raney Ni) | Substituted Pyrrolidine | mdpi.com |

| Hydroxybutyronitrile | H₂, Raney Nickel | N-methyl-3-pyrrolidinol | pensoft.netnih.gov |

| Aliphatic Azide | Iron dipyrrinato complex | 2,5-disubstituted pyrrolidines | umicore.com |

Ring-Closing Reactions

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various heterocyclic compounds, including pyrrolidines umicore.com. This method involves the intramolecular reaction of a diene or an enyne substrate in the presence of a metal catalyst, typically ruthenium-based, to form a cyclic olefin umicore.com. For the synthesis of pyrrolidinol precursors, an appropriately substituted amino diene could be cyclized to a dihydropyrrole, which can then be reduced and hydroxylated to afford the desired 1,2-dimethyl-3-pyrrolidinol.

While specific examples detailing the synthesis of 1,2-dimethyl-3-pyrrolidinol via RCM are not prevalent in the readily available literature, the general applicability of ring-closing enyne metathesis for preparing chiral pyrrolidine derivatives has been demonstrated researchgate.netresearchgate.netnih.gov. This methodology offers a high degree of functional group tolerance and stereocontrol, making it a viable, albeit potentially multi-step, approach.

| Catalyst Type | Substrate | Product Type | Reference |

| Grubbs' Catalyst | Amino diene | Dihydropyrrole | umicore.com |

| Ruthenium Carbene | Enyne | Pyrrolidine with diene moiety | researchgate.netresearchgate.netnih.gov |

Condensation Reactions

Condensation reactions provide a direct route to the pyrrolidine ring by forming two new bonds in a single step. A classical approach is the reaction of a 1,4-dihalo compound with a primary amine. For example, the synthesis of 1-methyl-3-pyrrolidinol has been achieved by reacting 1,4-dichloro-2-butanol with monomethylamine google.com. This reaction proceeds via initial nucleophilic substitution of one chlorine by the amine, followed by an intramolecular substitution to close the ring.

Another versatile condensation approach involves the reaction of an amino alcohol with an aldehyde or ketone. For instance, the condensation of 1-(methylamino)propan-2-ol with an appropriate aldehyde could theoretically lead to the formation of the 1,2-dimethyl-3-pyrrolidinol ring system, although specific literature detailing this exact transformation is sparse. These reactions are often catalyzed by acids or bases and may proceed through an iminium intermediate followed by cyclization.

| Reactant 1 | Reactant 2 | Product | Reference |

| 1,4-dichloro-2-butanol | Monomethylamine | 1-Methyl-3-pyrrolidinol | google.com |

| Amino alcohol | Aldehyde/Ketone | Substituted Pyrrolidine | nih.gov |

Chiral Synthesis of 1,2-Dimethyl-3-pyrrolidinol Enantiomers

The presence of two stereocenters in 1,2-dimethyl-3-pyrrolidinol necessitates stereoselective synthetic methods to obtain enantiomerically pure forms. These methods can be broadly categorized into stereoselective synthetic pathways and the resolution of racemic mixtures.

Stereoselective Synthetic Pathways

The diastereoselective synthesis of substituted pyrrolidines can be achieved through various methods, including diastereoselective C-H bond amination and the reduction of substituted pyrroles umicore.comresearchgate.net. For instance, the reduction of a chiral 1,2-dimethylpyrrolidin-3-one precursor using a stereoselective reducing agent could yield the desired diastereomer of 1,2-dimethyl-3-pyrrolidinol. The choice of reducing agent and reaction conditions would be critical in controlling the stereochemical outcome.

Furthermore, asymmetric multicomponent reactions have been developed for the diastereoselective synthesis of highly substituted pyrrolidines, constructing up to three stereogenic centers in a single operation researchgate.net. While a direct application to 1,2-dimethyl-3-pyrrolidinol is not explicitly documented, these advanced methodologies highlight the potential for creating the desired stereochemistry from achiral starting materials using chiral catalysts or auxiliaries.

| Strategy | Key Transformation | Stereochemical Control | Reference |

| Diastereoselective Reduction | Reduction of a chiral pyrrolidinone | Substrate control and reagent selection | mdpi.com |

| Asymmetric Multicomponent Reaction | One-pot formation of multiple bonds | Chiral catalyst or auxiliary | researchgate.net |

| Diastereoselective C-H Amination | Intramolecular amination of an aliphatic azide | Iron dipyrrinato catalyst | umicore.com |

Resolution of Racemic Mixtures

When a stereoselective synthesis is not employed, a racemic mixture of 1,2-dimethyl-3-pyrrolidinol enantiomers is obtained. The separation of these enantiomers can be achieved through classical resolution or chromatographic methods.

Classical resolution involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid, to form a pair of diastereomeric salts nih.govbeilstein-journals.orgdrughunter.com. These diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual enantiomers of the amine can be recovered by treatment with a base.

| Resolving Agent | Principle of Separation | Product | References |

| Tartaric Acid | Formation of diastereomeric salts with different solubilities | Enantiomerically enriched 1,2-dimethyl-3-pyrrolidinol | nih.govbeilstein-journals.orgdrughunter.com |

| Chiral Acids (e.g., Mandelic Acid) | Formation of diastereomeric salts | Separated enantiomers | drughunter.com |

Alternatively, chiral high-performance liquid chromatography (HPLC) offers a powerful method for the analytical and preparative separation of enantiomers researchgate.netresearchgate.netnih.govnih.gov. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and allowing for their separation.

| Technique | Principle | Advantage | References |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Direct separation of enantiomers, applicable for both analytical and preparative scales. | researchgate.netresearchgate.netnih.govnih.gov |

Asymmetric Induction in Pyrrolidinol Synthesis

The stereoselective synthesis of pyrrolidinol derivatives, including 1,2-dimethyl-3-pyrrolidinol, is a critical area of research due to the prevalence of chiral pyrrolidine scaffolds in pharmaceuticals. core.ac.uk Asymmetric induction, the process of preferentially forming one enantiomer or diastereomer over another, can be achieved through various strategic approaches.

One common method involves the use of chiral starting materials, such as proline or 4-hydroxyproline, which provide a pre-existing stereocenter that directs the stereochemistry of subsequent reactions. mdpi.com Functional group manipulations on these naturally occurring chiral molecules allow for the synthesis of optically pure pyrrolidine derivatives.

Another powerful strategy is substrate-controlled diastereoselective synthesis. For instance, the heterogeneous catalytic hydrogenation of highly substituted pyrrole systems can lead to functionalized pyrrolidines with excellent diastereoselectivity. nih.govresearchgate.net In these reactions, an initial reduction can create a stereocenter that subsequently directs the hydrogenation of the pyrrole ring, resulting in the formation of up to four new stereocenters with high stereocontrol. nih.govresearchgate.net

Catalyst-controlled enantioselective synthesis offers a versatile alternative. Organocatalysis, employing chiral catalysts like proline derivatives or chiral phosphoric acids, has emerged as a powerful tool. core.ac.uknih.gov For example, an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid can form pyrrolidines with high enantioselectivity. core.ac.ukwhiterose.ac.uk Additionally, metal-catalyzed reactions, such as the [3+2] cycloaddition between azomethine ylides and alkenes using a chiral N,N'-dioxide/Ni(II) complex, can construct the pyrrolidine ring with high stereocontrol. chemistryviews.orgnih.gov The use of chiral auxiliaries, like N-tert-butanesulfinyl groups, can also effectively induce asymmetry in cycloaddition reactions to produce densely substituted pyrrolidines. chemistryviews.orgnih.gov

These methods provide a robust toolkit for chemists to control the stereochemical outcome of pyrrolidinol synthesis, enabling access to specific stereoisomers of complex molecules like 1,2-dimethyl-3-pyrrolidinol.

Specific Synthetic Routes to 1,2-Dimethyl-3-pyrrolidinol Derivatives

A well-established route to pyrrolidinols involves the chemical reduction of N-substituted 3-hydroxypyrrolidinones (pyrrolidones). These precursors can be synthesized from various starting materials, including malic acid. For example, heating malic acid with a primary amine like benzylamine can produce an N-benzyl-3-hydroxysuccinimide, which is then reduced to the corresponding N-benzyl-3-pyrrolidinol. googleapis.com Subsequent N-alkylation followed by debenzylation would yield the target N-methyl pyrrolidinol.

The key step in this pathway is the reduction of the amide carbonyl group of the pyrrolidone ring. Powerful reducing agents are required for this transformation.

Table 1: Comparison of Reducing Agents for Pyrrolidone Reduction

| Reducing Agent | Typical Conditions | Notes |

|---|---|---|

| Lithium Aluminium Hydride (LiAlH₄) | Anhydrous ether or THF, reflux | Highly effective for reducing amides to amines. |

This approach is advantageous as it often starts from readily available precursors and allows for the introduction of substituents on the nitrogen atom at various stages of the synthesis.

A specific and efficient method for preparing 3-pyrrolidinol compounds involves the reductive cyclization of 4-amino-3-hydroxybutyronitrile intermediates. googleapis.com This process leverages a bifunctional molecule containing both a nitrile and an amino group, which cyclizes upon reduction.

The synthesis begins with the preparation of the key intermediate, such as 4-(N-methyl-N-benzylamino)-3-hydroxybutyronitrile. googleapis.com This intermediate undergoes reductive cyclization in the presence of hydrogen gas and a suitable catalyst. The reaction proceeds via the reduction of the nitrile group to a primary amine, which then undergoes intramolecular cyclization by displacing a hydroxyl group (or a derivative) to form the pyrrolidine ring.

A crucial aspect of this method is the use of an acid-containing solution and a specific catalyst, which facilitates both the reduction and the subsequent cyclization. googleapis.com

Table 2: Key Steps in Pyrrolidinol Synthesis from Hydroxybutyronitrile

| Step | Reactant | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | Epichlorohydrin & Amine (e.g., N-methylbenzylamine) | Nucleophilic opening | Amino-epoxide intermediate |

| 2 | Amino-epoxide intermediate | Cyanide source (e.g., KCN) | 4-Amino-3-hydroxybutyronitrile |

This route is particularly notable for its directness in forming the substituted pyrrolidinol core.

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, offer a highly efficient strategy for synthesizing complex heterocyclic structures like pyrrolidines. researchgate.netbeilstein-journals.org These reactions are valued for their high atom economy, step efficiency, and the ability to rapidly generate molecular diversity. researchgate.netbeilstein-journals.org

One of the most prominent MCRs for pyrrolidine synthesis is the 1,3-dipolar cycloaddition of azomethine ylides with olefinic dipolarophiles. nih.gov Azomethine ylides can be generated in situ from the reaction of an amine and an aldehyde. By choosing appropriate starting materials, such as an N-methylated amino acid and an aldehyde, followed by cycloaddition with an alkene, one can construct a substituted pyrrolidine ring.

Another versatile MCR is the Ugi reaction. While the classic Ugi four-component reaction (Ugi-4CR) produces an α-acylamino amide, modifications and subsequent cyclization steps can lead to pyrrolidone structures, which can then be reduced to the corresponding pyrrolidines. rloginconsulting.comnih.gov For example, an Ugi reaction followed by a ring-closing metathesis or an intramolecular nucleophilic attack can yield the desired heterocyclic core.

Table 3: Examples of MCR Approaches for Pyrrolidine Synthesis

| MCR Type | Components | Key Features |

|---|---|---|

| [3+2] Cycloaddition | Amine, Aldehyde, Alkene | Generates azomethine ylide in situ for cycloaddition; highly stereoselective. nih.gov |

| Hantzsch Pyrrole Synthesis | Primary amine, β-dicarbonyl compound, α-haloketone | A three-component reaction to form substituted pyrroles, which can be subsequently hydrogenated to pyrrolidines. nih.gov |

These MCR strategies provide convergent and flexible pathways to assemble the core structure of 1,2-dimethyl-3-pyrrolidinol and its analogues.

Reagents and Catalysts in Pyrrolidinol Synthesis

Hydrogenation is a fundamental reaction in the synthesis of pyrrolidinols, employed for the reduction of various functional groups and for the saturation of heterocyclic rings. The choice of catalyst is critical and influences the reaction's efficiency and selectivity.

Raney Nickel

Raney Nickel, also called spongy nickel, is a fine-grained solid catalyst composed primarily of nickel. wikipedia.org It is prepared from a nickel-aluminum alloy by leaching the aluminum with a concentrated sodium hydroxide solution. wikipedia.org It is a versatile heterogeneous catalyst used for the hydrogenation of a wide range of functional groups, including alkenes, alkynes, nitriles, nitro groups, and carbonyl compounds. wikipedia.orgsci-hub.se

In the context of pyrrolidinol synthesis, Raney Nickel is particularly effective for:

Reductive amination/cyclization: It is the catalyst of choice for the reductive cyclization of 4-amino-3-hydroxybutyronitriles to form the pyrrolidinol ring. googleapis.com

Desulfurization: It can be used for the cleavage of carbon-sulfur bonds.

Reduction of aromatic and heteroaromatic rings: It can be used to reduce pyrrole precursors to the corresponding pyrrolidines. nih.gov

Table 4: Properties and Applications of Raney Nickel

| Property | Description |

|---|---|

| Appearance | Fine, gray powder, often used as a slurry in water or ethanol. wikipedia.org |

| Activity | High catalytic activity at room temperature and relatively low pressures. wikipedia.orgsci-hub.se |

| Key Applications | Hydrogenation of nitriles, reduction of carbonyls, reductive amination. wikipedia.orgacs.org |

| Safety | Can be pyrophoric when dry and must be handled with care. wikipedia.org |

Palladium on Carbon (Pd/C)

Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst consisting of palladium metal supported on activated carbon. wikipedia.org The carbon support provides a high surface area for the catalyst, enhancing its activity. wikipedia.orgmasterorganicchemistry.com Pd/C is typically used for catalytic hydrogenations in organic synthesis. wikipedia.orgcommonorganicchemistry.com

Key applications in pyrrolidinol synthesis include:

Hydrogenolysis: It is exceptionally effective for hydrogenolysis, particularly the cleavage of benzyl groups (debenzylation). wikipedia.org This is a crucial step in many synthetic routes where benzylamine is used as a precursor or a protecting group.

Reduction of double bonds: It efficiently catalyzes the hydrogenation of alkenes to alkanes. masterorganicchemistry.com

Nitrile Reduction: In some cases, it can be used for the reduction of nitriles, although this often requires specific conditions. mdpi.com

Table 5: Properties and Applications of Palladium on Carbon (Pd/C)

| Property | Description |

|---|---|

| Appearance | Black powder, typically 5% or 10% palladium by weight on activated carbon. commonorganicchemistry.com |

| Activity | Highly active for hydrogenation and hydrogenolysis reactions. wikipedia.org |

| Key Applications | Debenzylation, reduction of alkenes and alkynes, nitro group reduction. wikipedia.org |

| Selectivity | Generally does not reduce carbonyl groups like esters or carboxylic acids under standard conditions, allowing for selective transformations. |

Reducing Agents (e.g., Borohydrides)

The formation of the hydroxyl group in pyrrolidinols is frequently accomplished through the reduction of a corresponding ketone precursor, such as a pyrrolidin-3-one. Borohydride reagents are commonly employed for this transformation due to their versatility and selectivity.

Reductive amination is another powerful strategy that utilizes borohydrides to form the pyrrolidine ring and install the N-substituent simultaneously. This one-pot reaction involves the condensation of an amine with a carbonyl compound to form an imine or iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reagent for this purpose, tolerating a wide range of functional groups without the release of toxic cyanide byproducts. harvard.edumasterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) is also effective, especially under controlled pH conditions (pH 6-7), where it selectively reduces the iminium ion in the presence of the starting carbonyl compound. harvard.edumasterorganicchemistry.com

For instance, the synthesis of 1-methyl-3-pyrrolidinol can be achieved by the reduction of 1-methyl-3-pyrrolidinone. A patented method describes a process where a compound is subjected to a reduction reaction with a reducing agent selected from sodium borohydride, potassium borohydride, or boron trifluoride-ethyl ether to yield 1-methyl-3-pyrrolidinol. google.com Similarly, the reduction of proline derivatives using lithium borohydride (LiBH₄) or the more powerful lithium aluminum hydride (LiAlH₄) is a standard method to produce the corresponding prolinols, which are foundational pyrrolidine-containing structures. nih.gov

The choice of borohydride reagent can influence the stereochemical outcome of the reduction, which is critical in the synthesis of chiral pyrrolidinol analogues.

Table 1: Borohydride Reagents in Pyrrolidinol Synthesis

| Reagent | Precursor Type | Key Features |

| Sodium Borohydride (NaBH₄) | Ketone (Pyrrolidinone) | Standard reagent for carbonyl reduction. google.com |

| Lithium Borohydride (LiBH₄) | Carboxylic Acid Derivative (Proline) | Used for reducing esters/acids to alcohols. nih.gov |

| Sodium Cyanoborohydride (NaBH₃CN) | Imine/Iminium Ion | Selective for reductive amination at controlled pH. harvard.edumasterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Imine/Iminium Ion | Mild, highly selective for reductive amination, wide functional group tolerance. harvard.eduyoutube.com |

Metal-Mediated Reactions

Metal catalysis offers powerful and efficient pathways for the synthesis and functionalization of pyrrolidine rings. These reactions can facilitate bond formations that are otherwise challenging, often with high levels of control over regioselectivity and stereoselectivity.

Palladium-catalyzed reactions are prominent in this area. For example, a broad-scope method for pyrroline hydroarylation has been developed to produce 3-aryl pyrrolidines. nih.govresearchgate.net This process demonstrates a key divergence in reactivity based on the nitrogen substituent: while N-acyl pyrrolines typically undergo Heck-type arylation to yield alkene products, N-alkyl pyrrolines react to give the hydroarylated pyrrolidine products. nih.govresearchgate.net This method provides direct catalytic access to molecules with significant biological activity from readily available precursors. nih.govresearchgate.net

Ruthenium catalysis enables novel ring-expansion reactions for pyrrolidine synthesis. In an interesting example of catalytic dichotomy, the reaction between amines and α-carbonylcyclopropanes can lead to two fundamentally different products depending on the metal catalyst. While a rhodium catalyst promotes a traditional reductive amination, a ruthenium catalyst facilitates a novel synthesis of pyrrolidines via ring expansion, using carbon monoxide as a deoxygenating agent. nih.gov

Furthermore, various Lewis acidic metal halides, such as those of iron (FeCl₃), cobalt (CoCl₂), ruthenium (RuCl₃), copper (CuI), and zirconium (ZrCl₄), have been reported as effective catalysts for the Paal-Knorr synthesis of N-substituted pyrroles, which are structurally related to pyrrolidines. mdpi.com These catalysts facilitate the cyclocondensation of 1,4-dicarbonyl compounds with primary amines. mdpi.com

Table 2: Examples of Metal-Mediated Syntheses of Pyrrolidine Analogues

| Metal Catalyst | Reaction Type | Substrates | Product |

| Palladium (Pd) | Hydroarylation | N-alkyl pyrroline, Aryl halide | 3-Aryl pyrrolidine nih.govresearchgate.net |

| Ruthenium (Ru) | Ring Expansion | α-Carbonylcyclopropane, Amine | Substituted Pyrrolidine nih.gov |

| Various Lewis Acids (e.g., FeCl₃, CoCl₂) | Cyclocondensation (Paal-Knorr) | 1,4-Dicarbonyl, Primary Amine | N-Substituted Pyrrole mdpi.com |

Post-Synthetic Modifications and Functionalization of the Pyrrolidinol Core

Once the core 1,2-dimethyl-3-pyrrolidinol structure or a related analogue is synthesized, its hydroxyl and amine functionalities serve as handles for further chemical modification. These transformations are crucial for developing derivatives with tailored properties.

Esterification Reactions

The hydroxyl group at the C-3 position of the pyrrolidine ring can be readily converted into an ester. This modification is significant as it can dramatically alter the pharmacological properties of the molecule. The synthesis of ester derivatives of N-substituted 3-pyrrolidinols has been explored for developing compounds with anticholinergic activity. google.comacs.org

A common method involves the reaction of the pyrrolidinol with an appropriate acid chloride in an inert solvent. acs.org Alternatively, the Fischer esterification, which uses a carboxylic acid and a strong acid catalyst, can be employed. google.com A patent from 1960 describes the preparation of various esters, such as α-cycloalkyl-aryl acetates and glycolates, from 1-hydrocarbon substituted-3-pyrrolidinols. The patent notes that these esters can be prepared by reacting the pyrrolidinol with the corresponding acid, acid chloride, or lower-alkyl ester of the acid. google.com

Enzymatic methods also provide a powerful tool for esterification, particularly for achieving high stereoselectivity. The kinetic resolution of racemic pyrrolidinols can be accomplished through transesterification using lipases. For example, enantiomers of N-benzyl-3-pyrrolidinol have been obtained via transesterification catalyzed by lipase from Aspergillus oryzae. tandfonline.comtandfonline.com Similarly, the kinetic resolution of 1-benzoyl-3-pyrrolidinol has been achieved using Amano PS-IM lipase to produce the optically active ester and the remaining unreacted alcohol, both with high enantiomeric excess (>99% ee). scispace.com

Alkylation and Acylation of Amine/Hydroxyl Groups

The secondary amine (if present) and the hydroxyl group of the pyrrolidinol core are both nucleophilic and can undergo alkylation and acylation reactions.

Alkylation: The nitrogen atom of the pyrrolidine ring is typically more nucleophilic than the hydroxyl oxygen, and N-alkylation can be achieved using alkyl halides. However, direct alkylation can sometimes lead to overalkylation, yielding quaternary ammonium (B1175870) salts. masterorganicchemistry.com Reductive amination, as discussed previously, provides a more controlled method for introducing alkyl groups onto the nitrogen. masterorganicchemistry.comyoutube.com The alkylation of related pyrrolidine structures, such as N-protected proline, is a key step in the synthesis of various complex molecules. nih.gov

Acylation: Both the amine and hydroxyl groups can be acylated using acylating agents like acyl chlorides or acid anhydrides. The selectivity of this reaction (N-acylation vs. O-acylation) can often be controlled by the reaction conditions.

O-Acylation: The hydroxyl group can be selectively acylated under acidic conditions. This chemoselectivity arises because the amine group is protonated and thus non-nucleophilic, leaving the hydroxyl group free to react. nih.gov This method is effective for hydroxyamino acids like hydroxyproline, a natural pyrrolidine derivative, using acyl halides or anhydrides in solvents like trifluoroacetic acid (CF₃CO₂H). nih.gov A standard laboratory procedure for O-acetylation involves using acetic anhydride in pyridine, often with a catalytic amount of 4-dimethylaminopyridine (DMAP). nih.gov

N-Acylation: The acylation of the nitrogen atom to form an amide is a common transformation. This can be achieved by reacting the pyrrolidine with an acyl chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct. N-acetylation is a widely used reaction in organic synthesis, often employed as a protecting group strategy or to introduce specific functional groups. nih.gov

Mechanistic Investigations of Reactions Involving 1,2 Dimethyl 3 Pyrrolidinol and Its Scaffold

Reaction Mechanism Elucidation

The formation and subsequent elaboration of the pyrrolidinol scaffold are governed by specific and often complex reaction mechanisms. Elucidating these pathways provides critical insights into reaction outcomes, enabling chemists to control the synthesis of desired products with high precision.

Studies on Ring-Closing Processes

The construction of the pyrrolidine (B122466) ring is the foundational step in synthesizing the 1,2-Dimethyl-3-pyrrolidinol scaffold. Various mechanistic pathways have been explored for the formation of this five-membered heterocycle. One notable strategy is the ring contraction of larger, more readily available cyclic compounds like pyridines. nih.govresearchgate.net Mechanistic studies, including theoretical calculations, have shown that this process can proceed through a series of intermediates involving a photo-promoted 1,2-silyl migration to form a vinylazomethine ylide. This ylide intermediate then undergoes a thermally allowed disrotatory electrocyclic ring-closing reaction to furnish the pyrrolidine skeleton. nih.gov

Another powerful method for forming the pyrrolidine ring is the ring-closing enyne metathesis (RCEYM). This reaction provides an efficient route to chiral pyrrolidine derivatives under mild conditions, even with substrates containing basic nitrogen atoms, which can be challenging for some catalysts. organic-chemistry.org The mechanism involves the formation of a metallacyclobutane intermediate, which orchestrates the bond reorganization to form the cyclic product.

Insights into Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

The pyrrolidine scaffold is frequently employed in cycloaddition reactions, particularly 1,3-dipolar cycloadditions, which are powerful tools for constructing complex five-membered heterocyclic rings. nih.govresearchgate.net In these reactions, a derivative of the pyrrolidine scaffold, such as an azomethine ylide or a nitrone, acts as a 1,3-dipole. chesci.comrsc.org An azomethine ylide, which contains a C-N-C framework with four pi-electrons, is a classic example of an allyl anion-type 1,3-dipole. nih.gov

The generally accepted mechanism for these reactions is a concerted, pericyclic process where the 4π-electron system of the 1,3-dipole reacts with the 2π-electron system of a dipolarophile (such as an alkene or alkyne) in a (π4s + π2s) cycloaddition. chesci.com This concerted nature allows for a high degree of stereochemical control. Azomethine ylides for these reactions are often generated in situ, for example, through the decarboxylative condensation of α-amino acids with aldehydes or ketones. nih.gov The resulting ylide is then trapped by a suitable dipolarophile to yield the pyrrolidine-containing product. nih.govnih.gov The versatility of this reaction allows for the synthesis of a wide array of complex, fused, and spirocyclic pyrrolidine systems. nih.govnih.govnih.gov

Selectivity in Chemical Transformations

Selectivity is a cornerstone of modern organic synthesis, and reactions involving the 1,2-Dimethyl-3-pyrrolidinol scaffold are no exception. The ability to control the chemoselectivity, regioselectivity, and stereoselectivity of a reaction is paramount for the efficient synthesis of a single, desired product.

Chemoselectivity Analysis

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of cycloaddition reactions involving pyrrolidine derivatives, a dipolarophile may possess multiple reactive sites. For instance, in the (3+2) cycloaddition reaction between nitrones and 5,5-dimethyl-3-methylene-2-pyrrolidinone, the dipolarophile contains both an exocyclic double bond and a carbonyl group. researchgate.net Density Functional Theory (DFT) studies have shown that the reaction proceeds with high chemoselectivity, with the 1,3-dipole adding exclusively across the olefinic bond rather than the carbonyl bond. This preference is attributed to a lower activation energy barrier for the pathway involving the alkene, making it the kinetically favored process. researchgate.net

Regioselectivity Studies

Regioselectivity describes the preferential formation of one constitutional isomer over another. In 1,3-dipolar cycloadditions, the relative orientation of the dipole and dipolarophile determines the regiochemical outcome. This selectivity is often governed by a combination of steric hindrance and electronic factors, which can be rationalized by Frontier Molecular Orbital (FMO) theory. chesci.com

For example, the three-component reaction between an in situ generated azomethine ylide, isatin, and various (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles demonstrates exclusive regioselectivity. acs.orgnih.gov The reaction proceeds via a "C1-attack," where the nucleophilic carbon of the ylide adds to the less hindered and more electrophilic carbon of the acrylonitriles. acs.orgnih.gov Computational studies confirm that this regioselectivity is driven by both global and local electrophilicity and nucleophilicity descriptors of the reactants. nih.gov The table below illustrates how substituents on the dipolarophile can influence reaction outcomes, though regioselectivity often remains constant.

| Dipolarophile Substituent (Ar) | Product Ratio (exo:endo) | Combined Yield (%) | Reference |

|---|---|---|---|

| Phenyl | 70:30 | 94 | acs.org |

| 4-Chlorophenyl | 75:25 | 96 | acs.org |

| 4-Methoxyphenyl | 65:35 | 92 | acs.org |

| 4-Nitrophenyl | 80:20 | 98 | acs.org |

Stereoselectivity and Enantioselectivity Investigations

Stereoselectivity is the preferential formation of one stereoisomer over others. wikipedia.org This broad category includes diastereoselectivity (preference for one diastereomer) and enantioselectivity (preference for one enantiomer). wikipedia.orgmasterorganicchemistry.com Given that the 1,2-Dimethyl-3-pyrrolidinol scaffold is inherently chiral, its presence in a reaction can direct the formation of new stereocenters, a process known as diastereoselection.

In 1,3-dipolar cycloadditions, multiple new stereocenters can be formed in a single step. chem-station.com The relative configuration of these centers is often controlled with high precision. For instance, the cycloaddition of azomethine ylides to substituted acrylonitriles produces spiro-pyrrolidine derivatives with high diastereoselectivity, yielding predominantly the exo or endo product depending on the substituents and reaction conditions. acs.orgnih.gov This selectivity arises from the different activation energies of the transition states leading to the different diastereomers. nih.gov

Enantioselectivity involves the formation of one enantiomer in excess of the other and typically requires the use of a chiral catalyst, reagent, or auxiliary when starting from achiral precursors. masterorganicchemistry.comrsc.org Catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides are a well-established method for producing enantiomerically enriched pyrrolidines. rsc.org The chiral catalyst, often a metal complex with a chiral ligand, creates a chiral environment that favors one reaction pathway over the other, leading to high enantiomeric excess (ee).

The table below summarizes the diastereoselectivity observed in a specific 1,3-dipolar cycloaddition reaction, highlighting the influence of the dipolarophile's electronic properties on the product distribution.

| Reactant A | Reactant B (Dipolarophile) | Diastereomeric Ratio (dr) | Yield (%) | Reference |

|---|---|---|---|---|

| Isatin + N-methylglycine | (E)-2-(benzo[d]thiazol-2-yl)-3-phenylacrylonitrile | 70:30 | 94 | acs.org |

| Isatin + N-methylglycine | (E)-3-(4-chlorophenyl)-2-(benzo[d]thiazol-2-yl)acrylonitrile | 75:25 | 96 | acs.org |

| Isatin + N-methylglycine | (E)-3-(4-nitrophenyl)-2-(benzo[d]thiazol-2-yl)acrylonitrile | 80:20 | 98 | acs.org |

| Acenaphthenequinone + L-proline | N-phenylmaleimide | >99:1 | 93 | nih.gov |

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the intricacies of chemical reactions at a molecular level. For reactions involving the 1,2-dimethyl-3-pyrrolidinol scaffold, these theoretical approaches offer profound insights into reaction mechanisms, conformational preferences, and the energetic landscapes that govern chemical transformations. By simulating molecular behavior, researchers can elucidate complex reaction pathways and predict kinetic and thermodynamic parameters, guiding experimental work and deepening the understanding of chemical reactivity.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for elucidating the mechanisms of organic reactions. This quantum mechanical method allows for the detailed exploration of potential energy surfaces, identifying transition states, intermediates, and the lowest energy pathways for chemical transformations.

In the context of reactions involving the pyrrolidine scaffold, DFT calculations have been instrumental in understanding stereoselective syntheses. For instance, in the formation of substituted pyrrolidines, DFT studies have been employed to rationalize the stereochemical outcomes of reactions. By calculating the energies of different transition states leading to various stereoisomers, researchers can predict which products will be favored. These calculations often reveal that the stereoretentive pathway is favored due to a higher energy barrier for the rotation of radical intermediates compared to the cyclization step.

Furthermore, DFT calculations can provide detailed geometric information about transition states, offering a three-dimensional view of the reacting molecules at the point of highest energy along the reaction coordinate. This information is crucial for understanding the origins of stereoselectivity and for designing new catalysts or reaction conditions that can enhance the formation of a desired product.

Below is a representative table summarizing typical data obtained from DFT calculations for a hypothetical reaction involving a pyrrolidine derivative.

| Parameter | Value (kcal/mol) | Description |

| ΔG‡ (Stereoretentive Pathway) | 15.2 | Gibbs free energy of activation for the formation of the stereoretentive product. |

| ΔG‡ (Stereoinvertive Pathway) | 18.5 | Gibbs free energy of activation for the formation of the stereoinvertive product. |

| ΔG (Reaction) | -25.0 | Overall Gibbs free energy change of the reaction, indicating a spontaneous process. |

| Intermediate Stability | -5.8 | Relative Gibbs free energy of a key reaction intermediate. |

Note: The data in this table is illustrative and represents the type of information generated from DFT studies on related pyrrolidine systems. Specific values for 1,2-Dimethyl-3-pyrrolidinol are not available in the cited literature.

Conformational Analysis

The three-dimensional shape, or conformation, of a molecule plays a critical role in its reactivity. For cyclic structures like the pyrrolidine ring in 1,2-Dimethyl-3-pyrrolidinol, conformational analysis is essential for understanding how the molecule will interact with other reagents. The pyrrolidine ring is not planar and can adopt various puckered conformations, often referred to as "envelope" or "twist" forms.

Computational methods, particularly DFT, are used to determine the relative energies of these different conformers. By identifying the lowest energy (most stable) conformations, chemists can predict the predominant shape of the molecule in solution. This is vital because the orientation of substituents on the ring, which is dictated by the ring's pucker, can significantly influence the accessibility of reactive sites and the stereochemical course of a reaction.

For substituted pyrrolidines, the nature and position of the substituents have a profound impact on the conformational equilibrium. For example, bulky substituents will generally prefer to occupy a pseudo-equatorial position to minimize steric strain. Computational analysis can quantify these energetic preferences.

The following table illustrates the kind of data that can be generated from a conformational analysis of a substituted pyrrolidine.

| Conformer | Dihedral Angle (C2-N-C5-C4) | Relative Energy (kcal/mol) | Population (%) |

| Exo Pucker | 35.2° | 0.00 | 75.3 |

| Endo Pucker | -34.8° | 0.85 | 24.7 |

Note: This table provides a conceptual example of conformational analysis data for a pyrrolidine ring. Specific computational data for 1,2-Dimethyl-3-pyrrolidinol is not presently available in published research.

Prediction of Energetic and Kinetic Parameters

A primary goal of computational chemistry in mechanistic studies is the prediction of energetic and kinetic parameters that govern a reaction's speed and outcome. DFT calculations can provide quantitative estimates of key thermodynamic and kinetic values.

Energetic parameters include the calculation of reaction enthalpies (ΔH), entropies (ΔS), and Gibbs free energies (ΔG). These values determine the spontaneity and position of equilibrium for a given reaction. A negative ΔG indicates a thermodynamically favorable process.

Kinetic parameters are primarily concerned with the activation energy (Ea) or Gibbs free energy of activation (ΔG‡). This is the energy barrier that must be overcome for reactants to be converted into products. A lower activation energy corresponds to a faster reaction rate. By calculating the activation energies for competing reaction pathways, computational chemists can predict which reaction will occur most rapidly.

These predictions are invaluable for:

Rationalizing experimental observations: Why one product is formed over another, or why a reaction proceeds under certain conditions but not others.

Predicting the feasibility of new reactions: Assessing whether a proposed synthetic route is likely to be successful before committing resources in the laboratory.

Understanding catalyst performance: Determining how a catalyst lowers the activation energy of a reaction.

The table below presents a hypothetical set of predicted energetic and kinetic parameters for a reaction involving a pyrrolidine derivative.

| Reaction Pathway | Activation Energy (ΔG‡, kcal/mol) | Reaction Energy (ΔG, kcal/mol) | Predicted Rate |

| Pathway A | 12.5 | -30.2 | Fast |

| Pathway B | 21.0 | -25.8 | Slow |

| Pathway C (Side Reaction) | 18.7 | -15.1 | Moderate |

Note: The data provided is illustrative of the outputs from computational studies on similar molecular scaffolds, as specific research on 1,2-Dimethyl-3-pyrrolidinol is not found in the available literature.

Analytical and Characterization Methodologies in Pyrrolidinol Research

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique used to determine the precise structure of a molecule. It relies on the magnetic properties of atomic nuclei. For 1,2-Dimethyl-3-pyrrolidinol, ¹H NMR and ¹³C NMR are the most crucial experiments.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In a molecule like 1,2-Dimethyl-3-pyrrolidinol, one would expect to see distinct signals for the methyl groups, the protons on the pyrrolidine (B122466) ring, and the hydroxyl proton. The chemical shifts (δ), splitting patterns (e.g., singlet, doublet, triplet), and coupling constants (J) are key parameters derived from the spectrum. For instance, the protons on the carbon atoms adjacent to the nitrogen and the oxygen atom would exhibit characteristic chemical shifts. While specific data for 1,2-Dimethyl-3-pyrrolidinol is not readily available, analysis of a related compound, N-Methyl-3-pyrrolidinol, shows a multiplet for the methine proton around 4.40 ppm and signals for methylene (B1212753) and methyl protons between 1.30 and 3.00 ppm in D₂O. google.com

¹³C NMR (Carbon-13 NMR): This method provides information about the different carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the carbon skeleton. For 1,2-Dimethyl-3-pyrrolidinol, one would expect signals for the two methyl carbons, the three distinct carbons of the pyrrolidine ring, including the carbon bearing the hydroxyl group, which would appear at a characteristic downfield shift. For example, in related pyrrolidine structures, carbons attached to nitrogen and oxygen typically resonate at lower fields. rsc.org

Table 1: Representative ¹H NMR Spectral Data for a Related Pyrrolidinol Compound.

| Functional Group | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Methine Proton (CH-OH) | ~4.40 | Multiplet |

| Methylene Protons (CH₂) | 1.30 - 3.10 | Multiplets |

| N-Methyl Protons (N-CH₃) | ~2.30 - 3.00 | Singlet/Multiplet |

| C-Methyl Protons (C-CH₃) | Varies | Doublet |

| Hydroxyl Proton (OH) | Varies (often broad) | Singlet |

Note: Data is generalized based on typical values for similar structures like N-Methyl-3-pyrrolidinol. google.com Exact values for 1,2-Dimethyl-3-pyrrolidinol would require experimental measurement.

Mass Spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Electron Ionization (EI-MS): This is a hard ionization technique that results in significant fragmentation of the molecule. The fragmentation pattern serves as a molecular fingerprint. For 1,2-Dimethyl-3-pyrrolidinol, the molecular ion peak [M]⁺ would confirm its molecular weight. Common fragmentation pathways for pyrrolidines involve the cleavage of the ring and the loss of substituents. The base peak in the mass spectrum of the related 1-Methyl-3-pyrrolidinol is observed at m/z 57. nih.gov

Electrospray Ionization (ESI-MS): This is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). rsc.org It is particularly useful for confirming the molecular weight of the compound with minimal fragmentation. ESI can be coupled with tandem mass spectrometry (MS/MS) to induce fragmentation of a selected ion, providing more detailed structural information. nih.gov

Table 2: Expected Mass Spectrometry Data for 1,2-Dimethyl-3-pyrrolidinol.

| Ion Type | Expected m/z | Ionization Technique | Information Provided |

|---|---|---|---|

| [M]⁺ | 115 | EI | Molecular Weight, Fragmentation Pattern |

| [M+H]⁺ | 116 | ESI | Molecular Weight |

| [M+Na]⁺ | 138 | ESI | Molecular Weight |

Note: The m/z values are calculated based on the chemical formula of 1,2-Dimethyl-3-pyrrolidinol (C₆H₁₃NO).

Chromatographic Separations

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. It is particularly suitable for compounds that are non-volatile or thermally unstable.

For the analysis of pyrrolidinol derivatives, reversed-phase HPLC is a common approach, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. google.com Detection is often achieved using a UV detector, but since simple pyrrolidinols lack a strong chromophore, derivatization may be necessary to enhance detection sensitivity. researchgate.net Alternatively, coupling HPLC with a mass spectrometer (LC-MS) provides high selectivity and sensitivity without the need for derivatization. nih.gov A study on a related compound, 1,1-dimethyl-3-hydroxy-pyrrolidinium bromide, utilized a hydrophilic interaction liquid chromatography (HILIC) column with a mobile phase of ammonium (B1175870) formate (B1220265) and acetonitrile, coupled with tandem mass spectrometry. nih.gov

Table 3: Typical HPLC Parameters for Pyrrolidinol Analysis.

| Parameter | Description |

|---|---|

| Column | Reversed-phase (e.g., C18) or HILIC |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients, often with additives like formic acid or ammonium formate. nih.gov |

| Detector | UV (may require derivatization), Mass Spectrometer (LC-MS) nih.govresearchgate.net |

| Flow Rate | 0.8 - 1.2 mL/min nih.govgoogle.com |

Gas Chromatography (GC) is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. It is well-suited for volatile compounds like many pyrrolidine derivatives.

In GC, the mobile phase is an inert gas (e.g., helium or nitrogen), and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a piece of glass or metal tubing called a column. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For polar compounds like 1,2-Dimethyl-3-pyrrolidinol, derivatization (e.g., silylation) might be employed to increase volatility and improve peak shape. GC is most powerfully coupled with a mass spectrometer (GC-MS), which acts as the detector, providing both retention time for identification and a mass spectrum for structural confirmation. mdma.ch The analysis of related pyrrolidinophenones has been successfully performed using GC-MS after trimethylsilylation. mdma.ch

Table 4: General GC/GC-MS Conditions for Analysis of Pyrrolidine Derivatives.

| Parameter | Description |

|---|---|

| Column | Capillary column with a polar or medium-polarity stationary phase (e.g., wax-based). mdpi.com |

| Carrier Gas | Helium or Hydrogen mdpi.com |

| Injection Mode | Split/Splitless |

| Temperature Program | A temperature gradient is typically used to ensure good separation of compounds with different volatilities. |

Capillary Electrophoresis (CE) is a separation technique that uses a high voltage applied across a narrow-bore capillary filled with an electrolyte to separate ions based on their electrophoretic mobility. While it is most effective for charged species, neutral compounds like 1,2-Dimethyl-3-pyrrolidinol can be separated using a technique called Micellar Electrokinetic Chromatography (MEKC), a variant of CE. In MEKC, surfactants are added to the buffer to form micelles, which act as a pseudo-stationary phase, allowing for the partitioning and separation of neutral molecules.

The key advantages of CE include high separation efficiency, short analysis times, and minimal sample and solvent consumption. nih.gov The technique can be coupled with various detectors, including UV-Vis or mass spectrometry (CE-MS), for sensitive and selective analysis. nih.gov While specific applications for 1,2-Dimethyl-3-pyrrolidinol are not documented, CE has been used to separate a wide range of small molecules, including various pharmaceuticals and their metabolites. nih.govmdpi.com

Table 5: Potential Capillary Electrophoresis Parameters.

| Parameter | Description |

|---|---|

| Capillary | Fused-silica capillary |

| Background Electrolyte (BGE) | Buffered solution (e.g., phosphate (B84403) or borate (B1201080) buffer). For neutral compounds, a surfactant like SDS would be added for MEKC. nih.gov |

| Applied Voltage | Typically in the range of 10-30 kV |

| Injection | Hydrodynamic or Electrokinetic |

Derivatization Strategies for Enhanced Analysis

In the analysis of pyrrolidinols such as 1,2-Dimethyl-3-pyrrolidinol, derivatization is a chemical modification technique used to convert the analyte into a product with properties more suitable for a given analytical method. actascientific.com This process is often necessary to improve chromatographic behavior, enhance detection sensitivity, or enable the separation of stereoisomers. academicjournals.orgmdpi.com The presence of reactive functional groups in 1,2-Dimethyl-3-pyrrolidinol, namely a secondary amine and a hydroxyl group, makes it a prime candidate for various derivatization strategies. libretexts.org

Derivatization techniques are broadly categorized based on when the reaction occurs relative to the chromatographic separation.

Pre-column Derivatization: This is the most common approach, where the analyte is derivatized before its introduction into the analytical column. actascientific.com This method offers significant flexibility in choosing reaction conditions (e.g., temperature, reaction time, solvent) to ensure a high yield of the derivative. mdpi.com The resulting derivative often has improved volatility for gas chromatography (GC) or enhanced hydrophobicity and detectability for high-performance liquid chromatography (HPLC). academicjournals.orgmdpi.com For instance, reacting 1,2-Dimethyl-3-pyrrolidinol with a suitable reagent prior to HPLC analysis can generate derivatives that are more strongly retained on a reversed-phase column or that possess a chromophore or fluorophore for enhanced UV or fluorescence detection. mdpi.com

Post-column Derivatization (PCD): In this technique, the derivatization reaction is performed after the analyte has been separated on the chromatographic column but before it reaches the detector. actascientific.com PCD is advantageous because it avoids the potential formation of multiple derivative products or isomers that could complicate the initial separation. actascientific.com However, it imposes strict requirements on the reaction, which must be rapid and compatible with the mobile phase. A significant challenge with PCD is the potential for band broadening due to the extra-column volume of the reaction coil, which can decrease separation efficiency. nih.gov

| Derivatization Technique | Description | Advantages | Disadvantages |

| Pre-column | Analyte is derivatized before chromatographic separation. actascientific.com | Flexible reaction conditions; can improve chromatographic separation and detection. mdpi.com | May form multiple products, complicating the chromatogram; excess reagent can interfere. actascientific.com |

| Post-column | Analyte is derivatized after separation but before detection. actascientific.com | No interference from excess reagents on the separation; suitable for automation. actascientific.com | Reaction must be very fast and compatible with the eluent; potential for band broadening. nih.gov |

Determining the enantiomeric purity or enantiomeric excess (ee) is critical for chiral compounds like 1,2-Dimethyl-3-pyrrolidinol. A primary indirect method for this analysis involves derivatization with a chiral derivatizing agent (CDA) to form diastereomers. wikipedia.orgthieme-connect.de

Enantiomers possess identical physical properties and cannot be distinguished by non-chiral analytical techniques. However, when a mixture of enantiomers, such as (R)- and (S)-1,2-Dimethyl-3-pyrrolidinol, is reacted with a single, pure enantiomer of a CDA, a pair of diastereomers is formed. thieme-connect.de These resulting diastereomers have different physical and chemical properties, allowing them to be separated and quantified using standard chromatographic techniques like HPLC or GC on a non-chiral stationary phase. wikipedia.orgthieme-connect.de Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to distinguish between the diastereomers, as their corresponding nuclei will exist in different chemical environments and exhibit distinct signals. wikipedia.orglibretexts.org

The fundamental reaction is as follows:

(R)-Analyte + (R)-CDA → (R,R)-Diastereomer

(S)-Analyte + (R)-CDA → (S,R)-Diastereomer

The ratio of the resulting diastereomers, determined from their peak areas in a chromatogram or signal integrals in an NMR spectrum, directly corresponds to the enantiomeric ratio of the original analyte. thieme-connect.delibretexts.org

The choice of derivatizing reagent depends on the functional group being targeted and the analytical goal. For 1,2-Dimethyl-3-pyrrolidinol, reagents targeting its secondary amine or hydroxyl group are employed.

Chiral Derivatizing Agents (CDAs): These are enantiomerically pure compounds used to convert enantiomers into separable diastereomers. wikipedia.org

| Chiral Derivatizing Agent | Target Functional Group(s) | Resulting Derivative | Analytical Technique |

| Mosher's Acid Chloride (MTPA-Cl) | Alcohols, Amines | Mosher's Ester/Amide | NMR, HPLC wikipedia.org |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) | Primary & Secondary Amines | Diastereomeric Amides | HPLC, LC-MS, Ion Mobility-MS nih.govbiorxiv.org |

| N-(p-toluenesulfonyl)-L-phenylalanine chloride (TSPC) | Amines, Alcohols | Diastereomeric Amides/Esters | HPLC nih.gov |

Fluorescent Tags: These reagents are used to introduce a fluorescent moiety into the analyte molecule, significantly enhancing detection sensitivity, especially for trace-level analysis in complex matrices like biological samples. nih.gov This is particularly useful for compounds like 1,2-Dimethyl-3-pyrrolidinol that lack native fluorescence. nih.gov

| Fluorescent Tag | Target Functional Group(s) | Excitation λ (nm) | Emission λ (nm) |

| o-Phthalaldehyde (OPA) | Primary & Secondary Amines (with a thiol) | ~340 | ~455 |

| Dansyl Chloride (DNS-Cl) | Amines, Phenols | ~330-350 | ~510-540 |

| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Amines, Thiols | ~470 | ~530 |

Purity and Yield Assessment in Synthetic Processes

Purity Assessment: Purity determination confirms the identity of the compound and quantifies the level of any contaminants, such as starting materials, byproducts, or residual solvents. High purity is essential, particularly in pharmaceutical applications. nih.gov Several analytical techniques are employed for this purpose. HPLC and GC are commonly used to separate the target compound from impurities, with purity often calculated based on the relative peak area percentage. Spectroscopic methods like NMR provide structural confirmation and can detect impurities with distinct signals. Mass spectrometry (MS) confirms the molecular weight of the compound. researchgate.net For instance, in the synthesis of pyrrolidine derivatives, purities exceeding 99% are often reported, as determined by chromatographic methods. nih.govnih.gov

Yield Assessment: The reaction yield is a measure of the efficiency of a chemical synthesis. The isolated yield is the most practical and commonly reported value, representing the weight of the purified product obtained as a percentage of the theoretical maximum. For example, a biocatalytic synthesis of a chiral pyrrolidine derivative reported an 84% isolated yield after purification. nih.gov Another synthesis for Vernakalant, a drug containing a pyrrolidine moiety, achieved a 97% yield. nih.gov Accurate yield calculation requires the product to be sufficiently pure; otherwise, the mass of impurities would inflate the value.

| Assessment Method | Parameter Measured | Description |

| High-Performance Liquid Chromatography (HPLC) | Purity | Separates the compound from non-volatile impurities. Purity is often expressed as area percent of the main peak. google.com |

| Gas Chromatography (GC) | Purity | Separates the compound from volatile impurities. Purity is calculated from the relative peak areas. cdc.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Purity & Structure | Confirms the chemical structure and can be used for quantitative analysis (qNMR) to determine purity against a certified standard. libretexts.org |

| Mass Spectrometry (MS) | Identity | Confirms the molecular weight of the synthesized compound. nih.gov |

| Gravimetric Analysis | Yield | The purified, dried product is weighed, and this mass is used to calculate the isolated yield of the reaction. nih.gov |

Research Applications and Potential Areas for Investigation

1,2-Dimethyl-3-pyrrolidinol as a Synthetic Intermediate and Building Block

The pyrrolidine (B122466) scaffold is a cornerstone in the synthesis of a vast array of biologically active molecules. As a substituted pyrrolidine, 1,2-Dimethyl-3-pyrrolidinol offers a valuable starting point for the construction of diverse and complex chemical entities.

Nitrogen-containing heterocycles are fundamental components of many natural products and synthetic drugs. The pyrrolidine ring, a five-membered saturated heterocycle, is a prevalent structural motif in numerous alkaloids with significant physiological effects. The synthesis of complex alkaloids, such as pyrrolizidine alkaloids, often involves the use of functionalized pyrrolidine precursors. For instance, the biosynthesis of pyrrolizidine alkaloids proceeds through the cyclization of homospermidine to form the initial pyrrolizidine ring system. nih.govresearchgate.net Synthetic strategies often mimic these natural pathways, utilizing substituted pyrrolidines to construct the core structure of these alkaloids. nih.govrsc.org

Given its structure, 1,2-Dimethyl-3-pyrrolidinol could serve as a key intermediate in the synthesis of novel, substituted pyrrolizidine alkaloids or other complex nitrogen-containing heterocyclic systems. The hydroxyl group at the 3-position provides a reactive handle for further chemical modifications, such as esterification or etherification, while the methyl groups at the 1 and 2-positions can influence the stereochemistry and biological activity of the final products. The versatility of the pyrrolidine ring in synthetic chemistry makes 1,2-Dimethyl-3-pyrrolidinol a promising candidate for the development of new synthetic methodologies aimed at producing novel heterocyclic compounds with potential therapeutic applications.

The concept of using small, well-defined molecular building blocks to construct larger, more complex molecules is a powerful strategy in modern organic synthesis. This approach allows for the systematic and efficient creation of novel chemical entities with tailored properties. The pyrrolidine scaffold, with its inherent three-dimensionality, is an attractive building block for creating molecules with diverse spatial arrangements. nih.gov

1,2-Dimethyl-3-pyrrolidinol, with its specific stereochemistry and functionalization, can be envisioned as a valuable building block in the assembly of complex molecular architectures. Its rigid, non-planar structure can be used to introduce specific conformational constraints into a larger molecule, which can be crucial for its biological activity. The hydroxyl and methyl groups offer points for covalent attachment and can direct the spatial orientation of other molecular fragments. By incorporating 1,2-Dimethyl-3-pyrrolidinol into a larger molecular framework, chemists can explore new regions of chemical space and design molecules with novel functions. The synthesis of the tetracyclic core of daphlongeranine natural products, for example, highlights the strategic use of pyrrolidine-containing intermediates to construct intricate molecular frameworks. acs.org

Exploration of Biological Activities and Interactions (Mechanistic Focus)

The pyrrolidine ring is a common feature in many biologically active compounds, particularly those that interact with the central nervous system. The structural similarity of the pyrrolidine core to the endogenous neurotransmitter gamma-aminobutyric acid (GABA) and its presence in numerous neuromodulatory compounds suggest that derivatives of 1,2-Dimethyl-3-pyrrolidinol could exhibit interesting pharmacological properties.

Substituted pyrrolidines have been investigated for their potential to interact with various receptors, including opioid receptors. journalagent.com Opioid receptors are a class of G protein-coupled receptors that are the primary targets for opioid analgesics. The binding of ligands to these receptors can elicit a range of physiological responses, from pain relief to side effects such as respiratory depression.

While direct binding studies on 1,2-Dimethyl-3-pyrrolidinol are not extensively reported, research on related substituted pyrrolidine and pyrrolooctahydroisoquinoline derivatives has demonstrated significant affinity and selectivity for opioid receptors, particularly the delta-opioid receptor. nih.gov For example, a novel class of substituted pyrrolooctahydroisoquinolines has been shown to be potent and selective delta-opioid agonists. nih.gov These findings suggest that the pyrrolidine scaffold can be a key element for interaction with opioid receptors. Further investigation into the binding profile of 1,2-Dimethyl-3-pyrrolidinol and its derivatives at mu, delta, and kappa opioid receptors is a promising area of research.

Table 1: Opioid Receptor Binding Affinities of Selected Pyrrolidine-Containing Compounds

| Compound | Receptor Type | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| (-)-5b (a pyrrolooctahydroisoquinoline) | Delta | 0.9 | nih.gov |

| 6-beta-phenylalanine conjugate of 14-O-methyloxymorphone | Delta | High affinity | nih.gov |

| 6-alpha-amino acid epimers of 14-O-methyloxymorphone | Mu | High affinity (0.77-2.58) | nih.gov |

Understanding the relationship between the chemical structure of a molecule and its biological activity is crucial for the design of new therapeutic agents. Structure-activity relationship (SAR) studies involve systematically modifying the structure of a compound and evaluating the effect of these changes on its biological activity.

For pyrrolidine derivatives, SAR studies have revealed key structural features that influence their biological effects. For instance, in a series of pyrrolidine derivatives evaluated as α-amylase and α-glucosidase inhibitors, the position and nature of substituents on the pyrrolidine ring were found to be critical for their inhibitory activity. nih.gov Similarly, studies on substituted pyrrolidines have demonstrated that modifications to the substituents can significantly impact their analgesic potential. journalagent.com

A systematic SAR investigation of 1,2-Dimethyl-3-pyrrolidinol would involve synthesizing a series of analogs with variations at the 1, 2, and 3-positions of the pyrrolidine ring. For example, the size and nature of the alkyl group at the 1-position (N-methyl) could be varied, the stereochemistry of the methyl group at the 2-position could be altered, and the hydroxyl group at the 3-position could be replaced with other functional groups or derivatized. Evaluating the biological activity of these analogs would provide valuable insights into the structural requirements for a desired pharmacological effect.

Table 2: Structure-Activity Relationship Insights for Pyrrolidine Derivatives

| Structural Modification | Observed Effect on Biological Activity | Compound Class | Reference |

|---|---|---|---|

| Position of -OCH3 group on an attached anisidine ring | Para-substitution showed the highest α-amylase and α-glucosidase inhibition. | Pyrrolidine derivatives | nih.gov |

| Aroyl substitution at the 3-position | Influenced analgesic and local anesthetic potency. | 3-aroyloxy-1-methyl-5-phenyl pyrrolidines | journalagent.com |

| Stereochemistry of amino acid conjugates | Alpha-epimers favored mu-opioid receptors, while beta-epimers showed increased interaction with delta-opioid receptors. | 14-O-methyloxymorphone derivatives | nih.gov |

To fully understand the therapeutic potential of a compound, it is essential to elucidate the molecular mechanisms by which it interacts with its biological targets. Computational methods, such as molecular modeling and docking simulations, are powerful tools for gaining mechanistic insights into ligand-receptor interactions. nih.govnih.gov

For opioid receptor ligands, molecular modeling studies have been instrumental in identifying the key amino acid residues within the receptor's binding pocket that are crucial for ligand recognition and activation. nih.govmdpi.com These studies can predict the binding mode of a ligand, calculate its binding affinity, and provide a rationale for its observed biological activity.

In the context of 1,2-Dimethyl-3-pyrrolidinol, molecular modeling could be employed to predict its potential binding modes at various receptors, including opioid receptors. By simulating the interaction of 1,2-Dimethyl-3-pyrrolidinol and its analogs with the three-dimensional structure of a target receptor, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. mdpi.commdpi.com This information can then be used to guide the design of new derivatives with improved affinity and selectivity. Such in silico studies, in conjunction with experimental validation, would provide a detailed understanding of the molecular basis for the biological activity of this class of compounds.

Applications in Materials Science and Catalysis

The pyrrolidine scaffold is a foundational component in asymmetric organocatalysis and has been extensively modified to optimize catalyst efficiency and selectivity. mdpi.com While 1,2-Dimethyl-3-pyrrolidinol itself has not been extensively documented as a primary catalyst, its derivatives are showing promise in specialized material applications, particularly in separation science.

Chiral auxiliaries are stereogenic groups temporarily incorporated into a compound to control the stereochemical outcome of a synthesis. wikipedia.org Pyrrolidine-based structures, particularly those derived from readily available sources like proline, are of key importance in the field of aminocatalysis and have been broadly used as chiral auxiliaries for a variety of chemical transformations. nih.gov C₂-symmetric 2,5-disubstituted pyrrolidines, for example, have been a significant driving force in the development of stereoselective synthesis strategies. nih.gov

The structure of 1,2-Dimethyl-3-pyrrolidinol contains the necessary chiral information that is fundamental to a chiral auxiliary's function. sigmaaldrich.comresearchgate.net The development of catalysts from this and similar scaffolds is a significant area of research. For instance, novel chiral acetals have been synthesized and evaluated as chiral directors in asymmetric synthesis, achieving a high degree of stereochemical induction in Diels-Alder reactions. sfu.ca Although direct catalytic applications of 1,2-Dimethyl-3-pyrrolidinol are not yet widely reported, its structural motifs suggest potential for its development as a chiral ligand or organocatalyst, following the trajectory of other substituted pyrrolidines. mdpi.com

A significant application of pyrrolidinol derivatives has been in the synthesis of chiral ionic liquids (CILs) for use in enantiomeric separation. nih.govacs.org Ionic liquids are organic salts with melting points below 100 °C that are explored as environmentally benign solvents and reagents. acs.orggoogle.com When a chiral moiety is incorporated into the cation or anion, the resulting CIL can be used for chiral recognition. jiangnan.edu.cn

Researchers have successfully synthesized a novel chiral ionic liquid based on an N-methyl pyrrolidinol derivative. nih.govacs.org This pyrrolidinol-based chiral cationic surfactant, undecenoxy carbonyl-L-pyrrolidinol bromide (L-UCPB), was synthesized and characterized for its potential in separation science. nih.gov Unlike some ionic liquids that are liquid at room temperature, this pyrrolidinol-based surfactant is a greasy solid that forms an ionic liquid at a melting point of 30-35 °C. nih.govacs.org

The monomeric and polymeric forms of this CIL were investigated for their effectiveness as a pseudostationary phase in micellar electrokinetic chromatography (MEKC) for chiral separations. nih.gov The study demonstrated the first successful enantioseparation of acidic analytes, such as α-bromo-phenylacetic acid and 2-(2-chlorophenoxy)propanoic acid, using this pyrrolidinol-derived ionic liquid. nih.gov Furthermore, the ionic liquid monomer was polymerized using γ-irradiation to create a polymeric version, enhancing its applications in separation technologies. nih.govacs.org

Table 1: Properties of Pyrrolidinol-Derived Chiral Ionic Liquid (L-UCPB)

| Property | Value | Source |

|---|---|---|

| Form | Greasy Solid | nih.gov |

| Melting Point | 30-35 °C | nih.govacs.org |

| Application | Chiral selector in MEKC | nih.gov |

| Polymerization | Achieved via γ-irradiation | nih.govacs.org |

Future Directions in Pyrrolidinol Research